
2-Bromo-3-chloro-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chloro-5-nitrobenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring, along with an aldehyde group. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-5-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 2-bromo-3-chlorobenzaldehyde, followed by oxidation to introduce the nitro group at the desired position . The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for oxidation.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and cost-effectiveness. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Condensation: Amines or hydrazines under acidic or basic conditions.
Major Products:
Substitution Products: Compounds where the bromine or chlorine atoms are replaced by other functional groups.
Reduction Products: Amino derivatives of the original compound.
Condensation Products: Schiff bases or hydrazones formed from the aldehyde group.
Applications De Recherche Scientifique
2-Bromo-3-chloro-5-nitrobenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-chloro-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity .
Comparaison Avec Des Composés Similaires
2-Chloro-5-nitrobenzaldehyde: Similar structure but lacks the bromine atom.
3-Bromo-5-nitrobenzaldehyde: Similar structure but lacks the chlorine atom.
4-Bromo-3-nitrobenzaldehyde: Similar structure but with different positions of the substituents.
Uniqueness: 2-Bromo-3-chloro-5-nitrobenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and chlorine atoms allows for diverse substitution reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H3BrClNO3 |
|---|---|
Poids moléculaire |
264.46 g/mol |
Nom IUPAC |
2-bromo-3-chloro-5-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrClNO3/c8-7-4(3-11)1-5(10(12)13)2-6(7)9/h1-3H |
Clé InChI |
TWAPFNAJSBLZKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C=O)Br)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


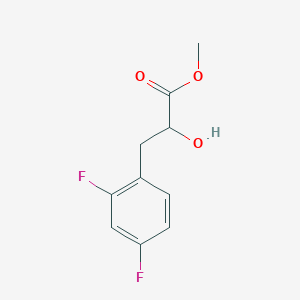
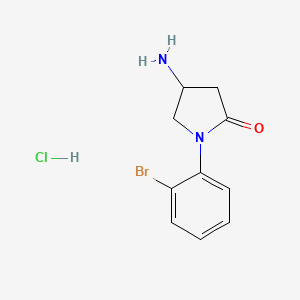
![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)

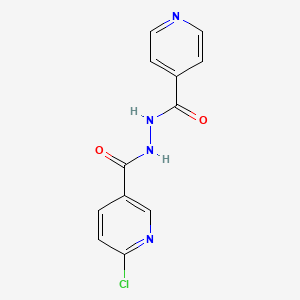

![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13546972.png)
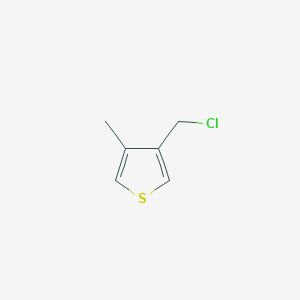
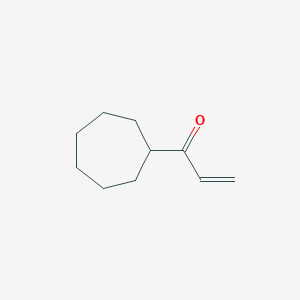
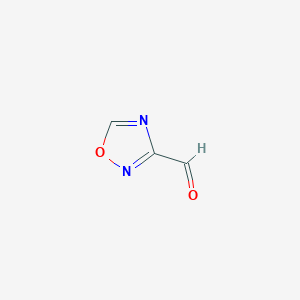
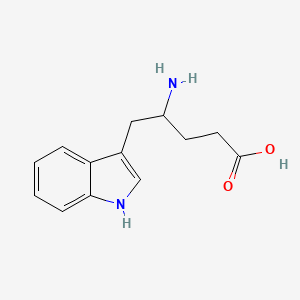
![Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)

![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
